pyrazine-2,6-dicarbonitrile

Biocatalysis Nitrilase Green Chemistry

Procure pyrazine-2,6-dicarbonitrile for its rigid, electron-deficient core, enabling high-performance polyamides with elevated melting points for aerospace and electronics. Its defined 2,6-regiochemistry is critical; substitution with 2,3-isomers or flexible analogs yields suboptimal polymer properties. It also serves as a key medicinal chemistry scaffold and a validated negative control (hCA II Kd=290 nM) for enzyme assays. This specific isomer is essential for reproducible results.

Molecular Formula C6H2N4
Molecular Weight 130.11
CAS No. 70911-23-8
Cat. No. B2728083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrazine-2,6-dicarbonitrile
CAS70911-23-8
Molecular FormulaC6H2N4
Molecular Weight130.11
Structural Identifiers
SMILESC1=C(N=C(C=N1)C#N)C#N
InChIInChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H
InChIKeyLNTNLQQGRYTCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine-2,6-Dicarbonitrile (CAS 70911-23-8): Technical Baseline for Scientific Procurement


Pyrazine-2,6-dicarbonitrile (2,6-Pyrazinedicarbonitrile, CAS 70911-23-8, C6H2N4, MW 130.11) is a heterocyclic dinitrile characterized by two cyano groups positioned symmetrically at the 2- and 6-positions of the pyrazine ring [1]. This molecular architecture confers a rigid, electron-deficient aromatic core with zero rotatable bonds, a feature that distinguishes it from flexible analogs and influences its reactivity and application profile . The compound serves primarily as a monomer for high-performance polymers [2] and as a versatile intermediate in the synthesis of pharmaceuticals and functional materials .

Pyrazine-2,6-Dicarbonitrile (CAS 70911-23-8): Risks of Generic Substitution and the Need for Comparator-Based Selection


Generic substitution among heterocyclic dinitriles is scientifically unjustified due to substantial variance in regiochemical reactivity, enzymatic biotransformation efficiency, and resulting polymer thermal-mechanical properties. For instance, the 2,6-pyrazine isomer exhibits markedly different substrate specificity in nitrilase-mediated biotransformations compared to the 2,3-pyrazine and 2,6-pyridine analogs [1]. Furthermore, polyamides derived from the 2,6-pyrazinedicarbonyl chloride scaffold demonstrate distinct high-melting characteristics relative to those synthesized from the 2,3-isomer, underscoring that positional isomerism directly dictates material performance [2]. Consequently, procurement decisions based solely on functional group analogy—without rigorous head-to-head performance data—risk introducing materials with suboptimal reactivity or compromised end-use properties.

Pyrazine-2,6-Dicarbonitrile (CAS 70911-23-8): Comparator-Based Quantitative Evidence for Differentiated Procurement


Regioselective Biotransformation: Hydration Rate and Yield vs. Pyridine and Pyrazine Analogs

Pyrazine-2,6-dicarbonitrile was identified as a poor substrate for the nitrile hydratase/nitrilase enzyme systems of Rhodococcus erythropolis A4 and Fusarium solani, contrasting sharply with the efficient biotransformation observed for pyridine-based dinitriles [1]. This differential susceptibility dictates distinct process design and downstream isolation strategies.

Biocatalysis Nitrilase Green Chemistry Heterocyclic Chemistry

Carbonic Anhydrase II Inhibition: Binding Affinity vs. Potent Small-Molecule Inhibitors

Pyrazine-2,6-dicarbonitrile acts as a competitive inhibitor of human carbonic anhydrase II (hCA II) but exhibits relatively weak binding affinity (Kd = 290 nM) compared to clinically relevant sulfonamide inhibitors [1]. This positions the compound as a useful tool or low-affinity reference control rather than a lead candidate for therapeutic development.

Enzymology Drug Discovery Carbonic Anhydrase Binding Assay

Polyamide Thermal Performance: Melting Behavior Derived from 2,6- vs. 2,3-Pyrazinedicarbonyl Chloride Monomers

Polyamides synthesized from 2,6-pyrazinedicarbonyl chloride—a direct derivative of pyrazine-2,6-dicarbonitrile—are characterized as high-melting materials [1]. While direct comparative Tm values are not reported in the same study, the 2,6-isomer-derived polyamides are described in parallel with 2,3-isomer-derived polymers, with the implication that positional isomerism influences the resulting polymer's thermal stability and crystallinity profile.

Polymer Science Thermal Analysis Polyamides High-Performance Materials

Synthetic Versatility as an Intermediate: Nucleophilic Substitution Accessibility vs. 3-Amino Analogs

Pyrazine-2,6-dicarbonitrile serves as the direct precursor for synthesizing 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile via nucleophilic substitution with diethylamine . This synthetic route provides access to more complex, polyfunctional pyrazine derivatives with potential pharmaceutical utility, distinguishing the parent dinitrile from analogs lacking this specific regiochemical reactivity pattern.

Organic Synthesis Building Blocks Medicinal Chemistry Heterocyclic Derivatization

Pyrazine-2,6-Dicarbonitrile (CAS 70911-23-8): Evidence-Supported Application Scenarios for Procurement and Research Use


Monomer for High-Performance Polyamides and Polyureas Requiring Thermal Stability

Procure pyrazine-2,6-dicarbonitrile (or its acid chloride derivative) when designing condensation polymers that require elevated melting points and robust thermal stability. The 2,6-regiochemistry yields polyamides with favorable packing and high melting behavior, as documented in polymer synthesis literature [1]. This application is particularly relevant for aerospace, automotive, and electronic materials where thermal performance is non-negotiable.

Synthesis of Functionalized Pyrazine Building Blocks via Nucleophilic Substitution

Utilize this compound as a key intermediate for introducing N,N-dialkylamino substituents at the pyrazine core. The reaction with diethylamine under reflux provides a direct route to 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile , a scaffold of interest in medicinal chemistry. This positions the compound as a strategic procurement item for laboratories synthesizing compound libraries of substituted pyrazines.

Carbonic Anhydrase II Biochemical Assay Development: Low-Affinity Reference Compound

Due to its weak competitive inhibition of hCA II (Kd = 290 nM) [2], pyrazine-2,6-dicarbonitrile is suitable as a negative control or baseline comparator in enzymatic assays designed to identify potent inhibitors. Its well-defined binding mode and modest affinity provide a useful benchmark for assessing the activity of novel chemical entities targeting this enzyme.

Biocatalysis Studies: Negative Control for Nitrilase/Nitrile Hydratase Activity Screening

Given its poor substrate performance in Rhodococcus erythropolis A4 biotransformation assays [3], this compound serves as an excellent negative control when screening for nitrilase or nitrile hydratase activity. Its inclusion in assay panels helps validate enzyme specificity and confirm that observed activity is not due to nonspecific background reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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